molecular formula C19H22N4OS B10918473 azepan-1-yl[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

azepan-1-yl[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B10918473
M. Wt: 354.5 g/mol
InChI Key: VPQNCYDUYZNQTR-UHFFFAOYSA-N
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Description

1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an azepane ring, a pyrazolo[3,4-b]pyridine core, and a thienyl substituent, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step synthetic routesReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.

Scientific Research Applications

1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

azepan-1-yl-(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C19H22N4OS/c1-13-17-14(19(24)23-9-5-3-4-6-10-23)12-15(16-8-7-11-25-16)20-18(17)22(2)21-13/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

VPQNCYDUYZNQTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCCC4)C

Origin of Product

United States

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